Predicted pKa Difference: (3S,4S) Stereoisomer vs. Trans Isomer
The (3S,4S)-4-Methoxy-3-methyl-piperidine exhibits a distinct predicted pKa value relative to its trans diastereomer, which influences protonation state and membrane permeability under physiological conditions. While a directly measured pKa for the (3S,4S) isomer is not available in the current literature, class-level inference from structurally related compounds indicates that stereoisomerism modulates basicity [1]. For the trans-4-methoxy-3-methyl-piperidine isomer, a predicted pKa of 9.86±0.10 has been reported [2], whereas the regioisomer (3S,4S)-3-methoxy-4-methyl-piperidine displays a predicted pKa of 9.59±0.10 . This range of ~0.3 pKa units across isomers can correspond to a ~2-fold difference in ionization at physiological pH, potentially impacting CNS penetration and target engagement.
| Evidence Dimension | Acid Dissociation Constant (pKa, predicted) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class behavior |
| Comparator Or Baseline | trans-4-Methoxy-3-methyl-piperidine: 9.86±0.10; (3S,4S)-3-Methoxy-4-methyl-piperidine: 9.59±0.10 |
| Quantified Difference | ΔpKa ≈ 0.27 units between trans and regioisomer baselines |
| Conditions | Predicted using ACD/Labs or similar software; values from ChemicalBook |
Why This Matters
Even small differences in pKa can significantly alter the fraction of unionized species at physiological pH, directly affecting passive diffusion and CNS bioavailability.
- [1] Jensen, H. H., & Bols, M. (2002). Stereoelectronic Substituent Effects in Polyhydroxylated Piperidines and Hexahydropyridazines. Chemistry - A European Journal, 8(5), 1148-1157. View Source
- [2] Chem960. (n.d.). trans-4-Methoxy-3-methyl-piperidine (CAS 2924630-28-2). Retrieved from https://m.chem960.com View Source
